Chloromethyl dodecanoate

Catalog No.
S1493255
CAS No.
61413-67-0
M.F
C13H25ClO2
M. Wt
248.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl dodecanoate

CAS Number

61413-67-0

Product Name

Chloromethyl dodecanoate

IUPAC Name

chloromethyl dodecanoate

Molecular Formula

C13H25ClO2

Molecular Weight

248.79 g/mol

InChI

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3

InChI Key

XCHDYWCWXAASER-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCCl

Synonyms

Dodecanoic Acid Chloromethyl Ester; Chloromethyl Dodecanoate; Dodecanoyloxymethyl Chloride

Canonical SMILES

CCCCCCCCCCCC(=O)OCCl

Mass Spectrometry

Field: Mass spectrometry is a technique used in chemistry for the analysis of compounds by ionizing chemical species and sorting the ions based on their mass-to-charge ratio .

Application: Chloromethyl dodecanoate is used in mass spectrometry as a reference compound . It helps in the identification and quantification of other chemical compounds in a sample .

Method of Application: The compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated according to their mass-to-charge ratios and detected .

Results: The data obtained from the mass spectrometer can be used to identify and quantify other compounds in a sample .

Chloromethylation of Aromatic Compounds

Field: This application falls under the field of organic chemistry, specifically in reactions involving aromatic compounds .

Application: Chloromethyl dodecanoate is used in the chloromethylation of aromatic compounds . This reaction is important as chloromethyl-substituted aromatic compounds are key intermediates in the synthesis of fine-chemicals, pharmaceuticals, polymers, etc .

Method of Application: The chloromethylation reaction of aromatic compounds is performed using micellar catalysis in an oil/water biphasic system . This method avoids the formation of carcinogenic chloromethylether and/or bis-chloromethyl ether .

Results: Under optimal reaction conditions, the chloromethylation of isopropylbenzene could obtain 97.5% selectivity in mono-chloromethylation and 8.28 para/ortho selectivity ratio at 89.8% conversion .

Chloromethyl dodecanoate is an organic compound with the chemical formula C₁₃H₂₅ClO₂. It consists of a dodecanoate (lauric acid) moiety with a chloromethyl group attached. The presence of the chloromethyl group (—CH₂Cl) makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is characterized by its potential reactivity due to the chloromethyl functional group, which can participate in various

  • Esterification: It can react with alcohols to form esters, which are useful in various applications.
  • Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, allowing for the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Hydrolysis: In the presence of water and an acid or base, chloromethyl dodecanoate can hydrolyze to yield dodecanoic acid and chloromethanol.

The synthesis of chloromethyl dodecanoate typically involves the reaction of dodecanoic acid with chloromethanol in the presence of an acid catalyst, producing chloromethyl dodecanoate and water as by-products .

Chloromethyl dodecanoate can be synthesized through several methods:

  • Direct Chloromethylation:
    • Dodecanoic acid is reacted with chloromethanol under acidic conditions.
    • The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester.
  • Blanc Chloromethylation:
    • This method involves reacting an aromatic compound with formaldehyde and hydrogen chloride to introduce a chloromethyl group, which can then be further reacted with dodecanoic acid .
  • Alternative Methods:
    • Other synthetic routes may involve using chloromethyl methyl ether as a chloromethylating agent under controlled conditions to prevent side reactions.

Chloromethyl dodecanoate has several applications across different fields:

  • Intermediate in Organic Synthesis: It serves as a precursor for various organic compounds, including pharmaceuticals and agrochemicals.
  • Surfactants: Due to its amphiphilic nature, it may be used in formulating surfactants for cleaning products or cosmetics.
  • Polymer Chemistry: It can be utilized in synthesizing polymeric materials with specific properties for industrial applications.

Interaction studies involving chloromethyl dodecanoate primarily focus on its reactivity with nucleophiles. The presence of the chloromethyl group allows it to interact with amines, alcohols, and thiols, leading to diverse products depending on the nucleophile used. These interactions are crucial for understanding its potential applications in drug design and materials science.

Chloromethyl dodecanoate shares structural similarities with other halogenated esters and fatty acid derivatives. Here are some comparable compounds:

Compound NameStructureUnique Features
Chlorobutyl dodecanoateC₁₃H₂₅ClO₂Shorter alkyl chain than dodecanoate
Bromomethyl laurateC₁₂H₂₅BrO₂Contains bromine instead of chlorine
Iodomethyl myristateC₁₄H₂₇IO₂Higher reactivity due to iodine
Chloropropyl octanoateC₁₀H₂₁ClO₂Different alkyl chain length

Chloromethyl dodecanoate is unique due to its specific combination of a long-chain fatty acid and a reactive chloromethyl group, making it particularly useful in synthetic organic chemistry compared to other halogenated compounds.

XLogP3

6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Chloromethyl laurate

Dates

Modify: 2023-08-15

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